3,4-difluorothiophene-2-carboxylic acid
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Overview
Description
3,4-Difluorothiophene-2-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the thiophene ring and a carboxylic acid group at the 2 position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One of the methods to synthesize this compound involves the direct fluorination of thiophene-2-carboxylic acid.
Electrophilic Fluorination: Another approach involves the electrophilic fluorination of thiophene derivatives using gaseous sulfur tetrafluoride (SF4) or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient fluorination and carboxylation.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions to yield thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Reduction Products: Thiol derivatives are common products of reduction reactions.
Scientific Research Applications
3,4-Difluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-difluorothiophene-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
- 3-Fluorothiophene-2-carboxylic acid
- 4-Fluorothiophene-2-carboxylic acid
- 2,5-Difluorothiophene-3-carboxylic acid
Comparison: 3,4-Difluorothiophene-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly affects its electronic properties and reactivity compared to other fluorinated thiophene derivatives. This unique substitution pattern can lead to different biological activities and chemical behaviors, making it a valuable compound for specialized applications .
Properties
CAS No. |
2731006-78-1 |
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Molecular Formula |
C5H2F2O2S |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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